molecular formula C28H52N4O8 B556574 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate CAS No. 137076-54-1

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

Cat. No. B556574
M. Wt: 572.7 g/mol
InChI Key: RVUXZXMKYMSWOM-UHFFFAOYSA-N
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Description

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, also known as DOTA-tri-t-Bu-ester, is a chemical compound with the empirical formula C28H52N4O8 . It has a molecular weight of 572.73 . This compound is used as a reactant in the preparation of various other compounds, including gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .


Synthesis Analysis

This compound can be employed as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O . The InChI key is RVUXZXMKYMSWOM-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can be used as a reactant in various chemical reactions. For example, it can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the preparation of gadolinium complexes as MRI blood contrast agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 572.73 . It is typically available in lump form .

Scientific Research Applications

  • Intermediate in Medical Chelators : This compound is used as an intermediate in preparing DO3A and DOTA metal chelators, which are significant in medical applications (Jagadish et al., 2011).

  • Lanthanide Complex Formation : It is used to form lanthanide complexes, which are important in various fields, including catalysis and materials science (Schumann & Kuse, 2008).

  • Molecular Imaging Applications : As a precursor chelating agent for lanthanide ions, it is significant in enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li et al., 2009).

  • Paramagnetic Properties in Hydrolysis : Research has shown that its Dy3+ complex is subject to stepwise hydrolysis, and this property is utilized in studying the paramagnetic chemical shifts and temperature sensitivity in hydrolysis processes (Babailov & Zapolotsky, 2020).

  • Synthesis of Novel Chelators : It serves as a base for synthesizing novel chelators like DOTA-mono-adamantan-1-ylamide, which are crucial in chemical research and pharmaceutical development (Wan et al., 2015).

  • Bifunctional Monophosphinate DOTA Derivative : It is involved in creating bifunctional ligands, like the synthesis of a monophosphinate DOTA derivative, which has applications in bioconjugation and medicinal chemistry (Řezanka et al., 2008).

  • Asymmetric Synthesis in MRI : It is used in the asymmetric synthesis of chiral tetraazamacrocycles, which are key intermediates for MRI contrast agents (Levy et al., 2009).

  • Functionalization of Peptides for Radioimmunotherapy : Its derivatives are used in the functionalization of peptides, enabling the creation of DOTA-peptide amides for radioimmunotherapy (Peterson et al., 1999).

  • Impact on Biomedical Imaging : DOTA and its derivatives, including Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, have significantly influenced diagnostic imaging across various modalities like MRI, PET, SPECT, and fluorescence imaging (Stasiuk & Long, 2013).

Future Directions

This compound has potential applications in the field of medical imaging. It can be used to prepare gadolinium ion functionalized with DOTA-LAE, which is used as a contrast agent for MRI . It can also be used in the synthesis of generations 3 (G3) nanoglobular MRI contrast agents for MR angiography and tumor angiogenesis imaging .

properties

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469329
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

CAS RN

137076-54-1
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Yu, H Qiu, W Ma, MF Maitz, Q Tu, K Xiong, J Chen… - Small, 2021 - Wiley Online Library
Thrombosis and infections are the main causes of implant failures (eg, extracorporeal circuits and indwelling medical devices), which induce significant morbidity and mortality. In this …
Number of citations: 23 onlinelibrary.wiley.com
Y Jeong, K Na - Biomaterials Research, 2018 - Springer
Background Gadolinium-based contrast agents are widely used as a contrast agent for magnetic resonance imaging. Since gadolinium ions are toxic, many chelators are developed to …
Number of citations: 10 link.springer.com
Q Wang, S Chen, Q Luo, M Liua, X Zhou - zhougroup.org
1, 2-Dipalmitoyl-sn-glycero-3-phosphocholine(DPPC), 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) and 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-(…
Number of citations: 3 www.zhougroup.org
KL Ciesienski, Y Yang, I Ay, DB Chonde… - Molecular …, 2013 - ACS Publications
There is an ongoing effort to develop better methods for noninvasive detection and characterization of thrombi. Here we describe the synthesis and evaluation of three new fibrin-…
Number of citations: 65 pubs.acs.org
Z Zhang, Y Liu, C Jarreau, MJ Welch… - Biomaterials science, 2013 - pubs.rsc.org
Gold nanoparticles have attracted much interest as a platform for development of multifunctional imaging and therapeutic agents. Multifunctionalized gold nanoparticles are generally …
Number of citations: 28 pubs.rsc.org
MR Winnett, P Mini, MR Grace, KL Tuck - Inorganic Chemistry, 2019 - ACS Publications
Because of their unique photochemical and photophysical properties, luminescent lanthanide-based complexes have long captivated chemists. In recent years, the number of reports of …
Number of citations: 12 pubs.acs.org
M Matusiak, BP Rurarz, S Kadłubowski, M Wolszczak… - Pharmaceutics, 2021 - mdpi.com
Radiation crosslinking was employed to obtain nanocarriers based on poly(acrylic acid)—PAA—for targeted delivery of radioactive isotopes. These nanocarriers are internally …
Number of citations: 5 www.mdpi.com
I Kim, EH Han, J Ryu, JY Min, H Ahn… - …, 2016 - ACS Publications
We report a simple and facile strategy for the preparation of multifunctional nanoparticles with programmable properties using self-assembly of precisely designed block amphiphiles in …
Number of citations: 31 pubs.acs.org
H Yu, S Yu, H Qiu, P Gao, Y Chen, X Zhao, Q Tu… - Bioactive Materials, 2021 - Elsevier
Application of extracorporeal circuits and indwelling medical devices has saved many lives. However, it is accompanied with two major complications: thrombosis and infection. To …
Number of citations: 24 www.sciencedirect.com
H Watanabe, K Kawano, S Iikuni, Y Shimizu… - Nuclear Medicine and …, 2020 - Elsevier
Introduction The deposition of islet amyloid composed of amylin aggregates is related to β-cell mass dysfunction in type 2 diabetes mellitus (T2DM), and it may be involved in the …
Number of citations: 2 www.sciencedirect.com

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